molecular formula C5H7NOS B8493354 4-Ethyl-2-thiono-4-oxazoline

4-Ethyl-2-thiono-4-oxazoline

Cat. No.: B8493354
M. Wt: 129.18 g/mol
InChI Key: PHHRHBPXOABHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-thiono-4-oxazoline is a specialized oxazoline derivative offered for research and development purposes. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen, and the 2-thiono modification introduces a sulfur-containing carbonyl group (C=S), which can significantly alter the compound's electronic properties and reactivity compared to more common oxazoline structures . This unique structure makes it a compound of interest in several advanced research areas. Potential research applications for this compound may include its use as a key precursor or building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. Researchers also investigate thiono-type oxazolines as potential ligands in asymmetric catalysis, where the sulfur and nitrogen atoms can coordinate to metal centers to create chiral environments for stereoselective transformations . Furthermore, based on studies of related structures, this compound could serve as a monomer for the synthesis of functional polymers, or its properties might be explored in material science and medicinal chemistry research . Researchers are encouraged to consult the scientific literature for the most recent studies involving this specific compound. Handling should adhere to all appropriate laboratory safety protocols. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

4-ethyl-3H-1,3-oxazole-2-thione

InChI

InChI=1S/C5H7NOS/c1-2-4-3-7-5(8)6-4/h3H,2H2,1H3,(H,6,8)

InChI Key

PHHRHBPXOABHIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=S)N1

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 2 Thiono 4 Oxazoline and Its Derivatives

Direct Synthetic Routes to Oxazoline-2-thiones

Direct synthetic routes to oxazoline-2-thiones often provide efficient and atom-economical pathways to the target molecules. These methods typically involve the formation of the heterocyclic ring in a single or tandem reaction sequence from acyclic precursors.

Regioselective Tandem Condensation Reactions of α-Ketols with Isothiocyanates

The regioselective tandem condensation of α-ketols (α-hydroxy ketones) with isothiocyanates represents a powerful strategy for the synthesis of substituted oxazoline-2-thiones. This method relies on the sequential reaction of the hydroxyl and keto functionalities of the α-ketol with the isothiocyanate to form the oxazoline (B21484) ring. The regioselectivity of this reaction is crucial, as it determines the substitution pattern on the final heterocyclic product. The reaction mechanism generally proceeds through an initial nucleophilic attack of the hydroxyl group of the α-ketol on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization involving the ketone.

N-Methylimidazole-Promoted Synthesis under Solvent-Free Conditions

An efficient and environmentally benign method for the synthesis of functionalized 1,3-oxazoline-2-thiones involves a one-pot reaction promoted by N-methylimidazole under solvent-free conditions. This approach typically utilizes the reaction between an ammonium (B1175870) thiocyanate (B1210189), an acid chloride, and an α-haloketone or a related derivative. N-methylimidazole acts as a catalyst, facilitating the reaction cascade that leads to the formation of the oxazoline-2-thione ring. For instance, the reaction of ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of catalytic N-methylimidazole has been shown to produce functionalized oxazoline-2-thiones in good yields.

A representative reaction involves the slow addition of an acid chloride to a mixture of ammonium thiocyanate and an α-halo ester, followed by the addition of N-methylimidazole. The reaction mixture is typically stirred for several hours, after which the product can be extracted. This method offers the advantages of being solvent-free, proceeding under mild conditions, and providing good yields of the desired products.

Microwave-Assisted Preparations

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including oxazoline-2-thiones. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgresearchgate.net This technique significantly reduces reaction times compared to conventional heating methods. nih.govresearchgate.net The synthesis of oxazolidine-2-thiones, closely related structures, has been successfully achieved from β-amino alcohols and carbon disulfide under microwave irradiation. nih.govresearchgate.net This methodology can be adapted for the synthesis of oxazoline-2-thiones by using appropriate starting materials.

The use of microwave irradiation often leads to a remarkable reduction in reaction times and can result in improved yields of the desired chiral auxiliaries. researchgate.netresearchgate.net For example, a method for the synthesis of 4-substituted oxazolidin-2-ones and their thione analogs from amino alcohols under microwave conditions has been reported to be highly efficient. researchgate.netresearchgate.netresearchgate.net

General Approaches Adaptable for Oxazoline Synthesis

Several general synthetic methods for the preparation of oxazolines can be adapted to produce 4-ethyl-2-thiono-4-oxazoline and its derivatives. These approaches typically involve the cyclization of a pre-formed intermediate containing the necessary functionalities.

Cyclization of 2-Amidoethyl Halides or Sulfonates

A common and reliable method for the synthesis of 2-oxazolines is the intramolecular cyclization of 2-amidoethyl halides or sulfonates. organic-chemistry.org This process, often referred to as the Wenker synthesis or a modification thereof, involves the base-mediated ring closure of a β-haloamide. The starting β-haloamide is typically prepared by the acylation of a 2-haloethylamine or by the conversion of the hydroxyl group of a β-hydroxyamide to a halide or sulfonate ester.

The choice of the leaving group (halide or sulfonate) and the base can influence the reaction conditions and yield. This method is versatile and can tolerate a wide range of functional groups on both the acyl and the ethyl portions of the molecule, making it a valuable tool for the synthesis of diverse oxazoline derivatives.

Direct Condensation of Carboxylic Acid Derivatives or Nitriles with Vicinal Amino Alcohols

The direct condensation of carboxylic acid derivatives (such as carboxylic acids, esters, or acid chlorides) or nitriles with vicinal amino alcohols is a straightforward and widely used approach for the synthesis of 2-oxazolines. organic-chemistry.orgmdpi.comnih.gov This method involves the formation of an intermediate β-hydroxyamide, which then undergoes cyclodehydration to form the oxazoline ring.

Oxidative Condensation of Aldehydes with Amino Alcohols

One potential pathway to the 4-ethyl-oxazoline scaffold is the oxidative condensation of an appropriate aldehyde with a 2-amino alcohol. This method typically involves the initial formation of an oxazolidine (B1195125) intermediate by the condensation of the aldehyde and the amino alcohol, which is then oxidized in situ to the corresponding oxazoline. chemrevlett.comscirp.org For the synthesis of a 4-ethyl substituted oxazoline, a plausible precursor would be 2-amino-1-butanol.

The reaction proceeds by the nucleophilic attack of the amino group of the amino alcohol on the carbonyl carbon of the aldehyde, followed by cyclization to form the oxazolidine ring. Subsequent oxidation, often facilitated by agents like N-Bromosuccinimide (NBS), introduces the double bond, yielding the oxazoline ring. organic-chemistry.orgtsijournals.com While this method is well-established for the synthesis of 2-substituted oxazolines, its direct application for the synthesis of this compound would require a subsequent step to introduce the thiono group at the 2-position, for instance, through a reaction with a sulfurating agent.

Table 1: Examples of Oxidizing Agents in Oxazoline Synthesis

Oxidizing Agent Abbreviation Typical Application
N-Bromosuccinimide NBS Oxidation of oxazolidines to oxazolines organic-chemistry.org
Pyridinium hydrobromide perbromide - Oxidative conversion of aldehydes to 2-substituted oxazolines tsijournals.com
1,3-Diiodo-5,5-dimethylhydantoin DIH Conversion of aldehydes to 2-aryl and 2-alkyl-2-oxazolines organic-chemistry.org

Electrophilic Ring Expansion of Aziridines

The electrophilic ring expansion of aziridines presents another viable route to the oxazoline core. This methodology involves the reaction of an activated aziridine (B145994) with an electrophile, leading to the expansion of the three-membered ring into a five-membered oxazoline ring. For instance, the reaction of alkyl 2-diazo-3-oxoalkanoates with 2-arylaziridines can generate alkoxycarbonylketenes, which then undergo an electrophilic ring expansion to afford alkyl 2-(oxazolin-2-yl)alkanoates. nih.govd-nb.infonih.gov

To adapt this method for the synthesis of a 4-ethyl substituted oxazoline, an aziridine precursor bearing an ethyl group at the appropriate position would be required. The reaction mechanism involves the nucleophilic attack of the aziridine nitrogen on the electrophile, followed by ring opening and subsequent intramolecular cyclization to form the more stable five-membered oxazoline ring. nih.gov Similar to the oxidative condensation method, this approach would likely yield an oxazoline that would need further modification to introduce the 2-thiono functionality.

In Situ Desilylation and Cyclodehydration of β-Hydroxyamides

A powerful and often high-yielding method for oxazoline synthesis is the in situ desilylation and cyclodehydration of β-hydroxyamides. uzh.chnih.govfigshare.commatilda.science This approach utilizes silyl-protected β-amidoalcohols, which are treated with a dehydrating agent such as diethylaminosulfur trifluoride (DAST) or its tetrafluoroborate (B81430) salt (XtalFluor-E). uzh.chnih.govfigshare.commatilda.science The reaction proceeds through the in situ removal of the silyl (B83357) protecting group from the hydroxyl function, followed by cyclodehydration to form the oxazoline ring. uzh.chnih.govfigshare.commatilda.science

For the synthesis of a 4-ethyl substituted oxazoline, the starting β-hydroxyamide would need to incorporate an ethyl group at the β-position relative to the amide carbonyl. This method is particularly advantageous as it often proceeds under mild conditions and with high stereoselectivity. uzh.ch The resulting oxazoline could then potentially be converted to the desired 2-thiono derivative.

Catalytic Systems and Reaction Condition Optimization in Oxazoline Synthesis

The efficiency and selectivity of oxazoline synthesis are often highly dependent on the catalytic system and reaction conditions employed. Various catalysts, including Lewis acids, transition metals, and the use of specific oxidizing and reducing agents, play a crucial role in these transformations.

Application of Lewis Acid Catalysts (e.g., ZnCl₂, InCl₃, Ruthenium Complexes)

Lewis acid catalysts are frequently employed to activate substrates and promote cyclization in oxazoline synthesis. For example, zinc chloride (ZnCl₂) has been used to catalyze the reaction of nitriles with 2-aminoethanol to form 2-substituted-2-oxazolines. Indium(III) chloride (InCl₃) is another effective Lewis acid for promoting various organic transformations, including the synthesis of heterocyclic compounds. Ruthenium complexes have also been explored for their catalytic activity in oxazoline synthesis, often in the context of asymmetric catalysis where chiral oxazoline-containing ligands are utilized. researchgate.net The choice of Lewis acid can significantly impact the reaction rate and yield, and optimization of the catalyst loading is often necessary.

Utilization of Oxidizing and Reducing Agents (e.g., N-Bromosuccinimide, Butyllithium)

As discussed in the context of the oxidative condensation of aldehydes, oxidizing agents are essential for the conversion of the intermediate oxazolidine to the final oxazoline product. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose due to its mild and selective nature. organic-chemistry.orgtsijournals.com

Conversely, reducing agents can also play a role in synthetic strategies leading to oxazoline precursors. For instance, butyllithium (B86547) (n-BuLi) is a strong base and nucleophile that can be used in the synthesis of intermediates, such as in the deprotonation of weakly acidic protons to generate carbanions for subsequent reactions. While not directly involved in the final cyclization to an oxazoline in the methods discussed, its use in the synthesis of complex starting materials is well-established.

Role of Transition Metal Catalysts (e.g., Copper, Ruthenium, Titanium)

Transition metal catalysts are pivotal in many modern synthetic methodologies for oxazolines, particularly in reactions involving C-C and C-N bond formation. Copper catalysts, for example, are known to mediate the synthesis of oxazoles from α-diazoketones and nitriles. researchgate.net Ruthenium complexes are extensively used in asymmetric catalysis, often with chiral oxazoline-containing ligands, to achieve high enantioselectivity. researchgate.net Titanium-based catalysts have also been shown to be effective in certain cyclization reactions leading to the formation of the oxazoline ring. frontiersin.org The versatility of transition metal catalysts allows for a wide range of functional groups to be tolerated and enables the development of highly efficient and selective synthetic routes.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Amino-1-butanol
N-Bromosuccinimide
Diethylaminosulfur trifluoride
XtalFluor-E
Zinc chloride
Indium(III) chloride
Butyllithium
Copper
Ruthenium

Investigations into Catalyst-Free Conditions (e.g., Microwave, Ultrasonic Irradiation)

The pursuit of green and sustainable chemistry has prompted investigations into synthetic methodologies that minimize or eliminate the need for catalysts and hazardous solvents. Microwave and ultrasonic irradiation have emerged as powerful tools in this regard, often accelerating reaction rates, improving yields, and enabling reactions under solvent-free or catalyst-free conditions. While direct studies on the catalyst-free synthesis of this compound are not extensively documented, research on structurally related oxazolines and other heterocycles provides significant insights into the potential of these techniques.

Microwave Irradiation

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully applied to the synthesis of various heterocyclic compounds, often without the need for a catalyst.

Research into the synthesis of oxazoline derivatives has demonstrated the efficacy of microwave irradiation. For instance, a one-pot [3+2] cycloaddition reaction to form 4,5-disubstituted oxazolines has been developed using microwave heating. nih.govacs.org In this method, the reaction of an aldehyde with 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation at 60°C for just 8 minutes resulted in a 94% yield of the corresponding oxazoline. nih.govacs.org Another efficient method involves the direct condensation of carboxylic acids with excess 2-amino-2-methyl-1-propanol (B13486) at 170°C in an open vessel, which allows for the necessary dehydration to form the oxazoline ring in moderate to excellent yields. researchgate.net

Furthermore, catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved in water, a green solvent, under microwave irradiation, highlighting the potential for these conditions to promote complex heterocyclic ring formation. rsc.org Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been established under catalyst-free microwave conditions, yielding products in good to excellent yields within a short reaction time. mdpi.com These examples underscore the potential of microwave irradiation as a catalyst-free method for promoting the cyclization reactions necessary for forming oxazoline and thiono-oxazoline cores.

Table 1: Examples of Microwave-Assisted Catalyst-Free Synthesis of Heterocyclic Compounds
ProductReactantsConditionsTimeYield (%)Reference
5-Phenyl-4-tosyl-4,5-dihydrooxazoleBenzaldehyde, TosMIC, K3PO4 (as base)Microwave, 60°C, 280 W8 min94 nih.gov
2-Substituted 4,4-dimethyl-2-oxazolinesCarboxylic acids, 2-amino-2-methyl-1-propanolMicrowave, 170°C, Open vessel15-40 minModerate to Excellent researchgate.net
1,2,4-Triazolo[1,5-a]pyridinesEnaminonitriles, BenzohydrazidesMicrowave, 140°C3 h89 mdpi.com
Benzo[d]imidazo[2,1-b]thiazoles2-Aminobenzothiazole, α-haloketonesMicrowave, WaterN/AHigh rsc.org

Ultrasonic Irradiation

Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. ijsssr.comnih.gov

Ultrasonic irradiation has proven effective for the catalyst-free synthesis of a variety of heterocyclic compounds. For example, biologically active 2-iminothiazolines have been synthesized from α-bromoketones and thioureas under solvent- and catalyst-free conditions at room temperature using ultrasound. ijsssr.com This method highlights the ability of ultrasound to promote reactions that would otherwise require catalysts or harsh conditions. Similarly, the synthesis of functionalized 1,4-dihydropyridines has been achieved in the absence of a catalyst under ultrasonic irradiation. researchgate.net

The benefits of sonication include dramatically reduced reaction times (from hours to minutes), lower costs, and excellent yields with greater purity. nih.gov Research on the synthesis of benzoxazole (B165842) derivatives from azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) under catalyst-free, ultrasound-assisted conditions resulted in high yields (85-96%) in just 10-30 minutes. nih.gov These findings suggest that the high-energy environment created by acoustic cavitation could be harnessed for the synthesis of this compound, potentially from precursors like ethyl 2-aminobutanoate and a thiocarbonyl source, without the need for a catalyst.

Table 2: Examples of Ultrasound-Assisted Catalyst-Free Synthesis of Heterocyclic Compounds
ProductReactantsConditionsTimeYield (%)Reference
2-Iminothiazolinesα-Bromoketones, ThioureasUltrasound, Room Temp, Solvent-freeN/AHigh ijsssr.com
Benzoxazole derivativesAzo-linked salicylic acid derivatives, 2-Amino-4-chlorophenolUltrasound, Ethanol, Room Temp10-30 min85-96 nih.gov
Dihydropyrano[2,3-c]pyrazolesHydrazine, Ethyl acetoacetate, Aldehyde, MalononitrileUltrasound, Water, 50°C35 min92 mdpi.com
1,5-Substituted triazolesAzides, NitroolefinsUltrasound, Water, Room Temp30 min72-92 nih.gov

Chemical Reactivity and Transformation Mechanisms

Thiol-Thione Tautomerism in Oxazoline-2-thiones

Oxazoline-2-thiones, like other heterocyclic thiones, can exist in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. researchgate.netresearchgate.net This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms of the N-C=S ambident system. researchgate.net For 4-Ethyl-2-thiono-4-oxazoline, this equilibrium is represented by the interconversion between 4-ethyl-1,3-oxazoline-2(3H)-thione and 4-ethyl-2-mercapto-1,3-oxazole. Studies on analogous heterocyclic systems consistently show that the thione form predominates in both solid and neutral solution states. researchgate.netjocpr.comgrafiati.com

The presence and relative abundance of the thione and thiol tautomers can be investigated using various spectroscopic techniques, including NMR, IR, and UV-Visible spectroscopy. jocpr.comlp.edu.ua The distinct electronic and structural environments of the two forms give rise to unique spectroscopic signatures.

¹H-NMR Spectroscopy : In the thione tautomer, a characteristic signal for the N-H proton is typically observed. In a solvent like DMSO-d₆, this proton may appear as a broad signal due to hydrogen bonding interactions. researchgate.net The thiol tautomer, conversely, would exhibit a signal for the S-H proton.

¹³C-NMR Spectroscopy : The carbon atom of the C=S group in the thione form resonates at a significantly downfield chemical shift (typically δ > 180 ppm). In contrast, the C-S carbon in the thiol form appears at a more upfield position. For a related 1,3,4-thiadiazole (B1197879) derivative, the ketonic (analogous to thione) carbon appeared at δ 204.5 ppm, while the enolic (analogous to thiol) carbon was at δ 155.5 ppm, confirming the existence of both forms. nih.gov

IR Spectroscopy : The thione form is characterized by a strong absorption band corresponding to the C=S stretching vibration. The N-H group in the thione form also shows a characteristic stretching frequency. The thiol form would instead display a C=N stretching band and a weak S-H stretching band.

UV-Visible Spectroscopy : The electronic transitions within the chromophores of the tautomers differ, leading to distinct absorption spectra. The π→π* and n→π* transitions of the thionocarbonyl group are characteristic of the thione form. jocpr.com Changes in solvent polarity can shift the tautomeric equilibrium, which is observable by changes in the UV-Vis spectrum. nih.govmdpi.com In many heterocyclic systems, the thione form is more polar than the thiol form. jocpr.com

The following table summarizes the expected spectroscopic signatures for the tautomeric forms of this compound based on data from analogous compounds.

Spectroscopic TechniqueThione Form (4-ethyl-1,3-oxazoline-2(3H)-thione)Thiol Form (4-ethyl-2-mercapto-1,3-oxazole)
¹H-NMR Presence of a broad N-H signalPresence of an S-H signal
¹³C-NMR C=S signal at high chemical shift (e.g., >180 ppm)C-SH signal at lower chemical shift (e.g., ~155 ppm) nih.gov
IR Spectroscopy Strong C=S stretching band; N-H stretching bandC=N stretching band; weak S-H stretching band
UV-Visible Characteristic π→π* and n→π* transitions of the C=S chromophore jocpr.comAbsorption bands corresponding to the oxazole (B20620) ring system

Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the relative stabilities of tautomers and the factors governing their equilibrium. lp.edu.uaresearchgate.net These studies consistently predict that for related heterocyclic systems, the thione tautomer is thermodynamically more stable than the thiol form in the gas phase and in various solvents. grafiati.com

Several factors influence the position of the tautomeric equilibrium:

Solvent Polarity : The equilibrium can be solvent-dependent. mdpi.com An increase in solvent polarity often favors the more polar tautomer. jocpr.commdpi.com Since the thione form is generally more polar, polar solvents like DMSO tend to increase its proportion relative to the thiol form. nih.gov

Hydrogen Bonding : The ability of the solvent to act as a hydrogen bond donor or acceptor can stabilize one tautomer over the other. mdpi.com

Electronic Effects of Substituents : The nature of substituents on the heterocyclic ring can influence the acidity of the N-H proton and the basicity of the sulfur atom, thereby affecting the equilibrium.

Temperature : Temperature can also shift the equilibrium, although its effect is often less pronounced than that of the solvent.

Quantum chemical calculations can elucidate the electronic structure, charge distribution, and dipole moments of each tautomer, providing a rationale for the observed experimental stabilities. jocpr.com For instance, calculations on 1,2,4-triazole-3-thione derivatives showed the thione to be the more polar form, explaining its preference in polar solvents. jocpr.com

Functionalization Reactions of the Thionocarbonyl Moiety

The thionocarbonyl group (C=S) is a key site for chemical transformations in this compound. The presence of the adjacent nitrogen atom creates an ambident nucleophilic system (S=C-N), allowing for reactions at either the sulfur or nitrogen atom. nih.gov

The oxazolidine-2-thione moiety possesses two potential nucleophilic sites: the soft sulfur atom and the harder nitrogen atom. nih.gov This duality allows for selective functionalization, such as alkylation or arylation, at either position depending on the reaction conditions and the nature of the electrophile.

S-Functionalization : As a soft nucleophile, sulfur is expected to react preferentially with soft electrophiles. Copper-catalyzed S-arylation of furanose-fused oxazolidine-2-thiones with aryl iodides has been demonstrated, showcasing a chemoselective C-S bond formation. nih.gov This suggests that under appropriate conditions, this compound could undergo similar S-arylation or S-alkylation reactions.

N-Functionalization : The nitrogen atom can also act as a nucleophile, particularly in the presence of a base. In Michael additions involving oxazolidine-2-thiones and N-crotonylthiazolidinethiones, the conjugate addition was observed to occur through the nitrogen atom of the heterocycle. researchgate.net

The competition between S- and N-functionalization is a common feature of thioamide-containing heterocycles and can be controlled to achieve desired synthetic outcomes.

Reaction TypeAttacking AtomElectrophile ExampleProduct Type
S-Arylation nih.govSulfurAryl iodide (with Cu catalyst)2-(Arylthio)-4-ethyl-1,3-oxazole
S-Alkylation SulfurAlkyl halide2-(Alkylthio)-4-ethyl-1,3-oxazole
N-Acylation NitrogenAcyl chloride3-Acyl-4-ethyl-1,3-oxazoline-2-thione
Michael Addition researchgate.netNitrogenα,β-Unsaturated carbonylN-Adduct

The C-5 position of the oxazoline (B21484) ring, being adjacent to both the ring oxygen and the C-4 substituent, is another potential site for reactivity. While the C-5 position is part of a double bond in the thiol tautomer, in the more stable thione form, it is an sp³-hybridized carbon.

Reactivity at the α-position to the oxazoline ring (analogous to the C-5 methylene (B1212753) group if the C-4 substituent were a proton) has been demonstrated. For example, an umpolung (reverse polarity) α-heterofunctionalization of 2-oxazolines has been achieved using a sulfur(IV)-mediated process. nih.gov This reaction involves the activation of a sulfoxide, which then reacts with the 2-oxazoline to increase the acidity of the α-proton, allowing for subsequent nucleophilic attack and functionalization. nih.gov

Furthermore, studies on the acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline have shown that the oxazoline ring can be opened to generate a free amino group at the C-5 position, enabling direct functionalization at this site. nih.gov Although the specific substrate is different, this demonstrates the principle that reactions involving ring-opening can be a strategic approach to functionalize the C-5 position of the core oxazoline structure.

Electrophilic and Nucleophilic Reactions of the Oxazoline Ring System

The oxazoline ring itself is a stable heterocyclic system but can undergo reactions with both electrophiles and nucleophiles under specific conditions. wikipedia.org

Electrophilic Reactions : Oxazole rings are generally considered electron-deficient and are poor substrates for electrophilic substitution. chempedia.info When such reactions do occur, the preferred site of attack is typically C-4, followed by C-5, and then C-2. chempedia.info However, in this compound, the C-4 position is already substituted. The presence of the thione group further modifies the electronic properties of the ring.

Nucleophilic Reactions : The oxazoline ring is more susceptible to nucleophilic attack, particularly after activation. umich.edu The reaction is often initiated by the protonation or alkylation of the ring nitrogen atom. rsc.org This generates a positive charge on the ring, facilitating a nucleophilic ring-opening reaction. A variety of nucleophiles, including sulfonimides, thiols, phenols, and carbanions, have been used to open oxazoline rings, leading to the formation of substituted ethylenediamine (B42938) or ester derivatives. umich.eduumich.edu For instance, acidic sulfonimide nucleophiles can open various 2-oxazoline rings in refluxing 1,4-dioxane. umich.edu

Reagent TypeReaction TypeOutcome
Electrophiles (e.g., nitrating or halogenating agents)Electrophilic Substitution chempedia.infoGenerally low reactivity; potential for substitution at C-5
Acidic Nucleophiles (e.g., HN(SO₂Ph)₂) umich.eduNucleophilic Ring-OpeningFormation of N-substituted sulfonimides
S-Nucleophiles (e.g., Thiophenols) umich.eduNucleophilic Ring-OpeningFormation of thioethers
O-Nucleophiles (e.g., Phenols) umich.eduNucleophilic Ring-OpeningFormation of ethers

The stability of the oxazoline ring to a wide range of conditions, coupled with its ability to undergo controlled ring-opening, makes it a versatile synthetic building block. wikipedia.org

Ring-Opening and Ring-Closing Transformations

The chemical reactivity of this compound is characterized by its susceptibility to both ring-opening and ring-closing reactions, providing pathways for the synthesis of diverse molecular architectures. These transformations are pivotal in the functionalization and subsequent application of this heterocyclic compound.

Ring-Opening Reactions

One of the most significant ring-opening reactions of oxazolines is the cationic ring-opening polymerization (CROP). This process is initiated by electrophilic species such as protic acids or alkyl sulfonates (e.g., triflates and tosylates). researchgate.netrsc.org The polymerization of 2-substituted-2-oxazolines, like 2-ethyl-2-oxazoline, has been extensively studied to produce poly(2-alkyloxazoline)s, which are noted for their biocompatibility and water solubility. researchgate.netrsc.orgnih.govrsc.org The mechanism involves the attack of a monomer on the activated oxazolinium propagating species. The living nature of this polymerization allows for the synthesis of well-defined polymers and block copolymers. rsc.org While specific studies on the CROP of this compound are not extensively detailed in the reviewed literature, the general mechanism for 2-oxazolines provides a strong predictive framework for its behavior.

Hydrolysis represents another important ring-opening pathway for the oxazoline ring. The hydrolysis of 2-substituted Δ²-oxazolines and their polymeric derivatives has been investigated under acidic conditions. acs.orgnih.gov This reaction typically leads to the formation of N-acylethanolamine derivatives through the cleavage of the endocyclic C=N bond. The rate and extent of hydrolysis can be influenced by factors such as pH, temperature, and the nature of the substituents on the oxazoline ring. rsc.org For instance, the acid-catalyzed hydrolysis of poly(2-ethyl-2-oxazoline) results in the formation of linear poly(ethylene imine) copolymers. rsc.org A proposed mechanism for the acid-catalyzed hydrolysis of an N-acetylneuraminic 4,5-oxazoline involves the nucleophilic attack of a water molecule on the sp² carbon atom of the oxazoline ring, coupled with the protonation of the nitrogen atom. nih.gov

The oxazoline ring can also be opened through reactions with other nucleophiles. For example, the reaction of oxazolines with thiols and carboxylic acids in aqueous solutions has been reported. nih.gov

Table 1: Overview of Ring-Opening Reactions of Oxazoline Derivatives
Reaction TypeReagents/ConditionsProduct Type
Cationic Ring-Opening PolymerizationElectrophilic initiators (e.g., methyl tosylate, triflates)Poly(2-alkyloxazoline)s
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl)N-acylethanolamine derivatives / Poly(ethylene imine) copolymers
Nucleophilic AdditionThiols, Carboxylic acidsFunctionalized open-chain products

Ring-Closing Transformations

Ring-closing reactions are fundamental to the synthesis of the 4-oxazoline core. Several synthetic methods have been developed for the formation of oxazoline derivatives from open-chain precursors. nih.gov A common and versatile method involves the cyclization of β-hydroxy amides. This transformation can be promoted by various dehydrating agents.

Another significant route to oxazolines is through the electrophilic ring expansion of aziridines. For example, the reaction of alkyl 2-diazo-3-oxoalkanoates with 2-arylaziridines generates alkoxycarbonylketenes, which then undergo an electrophilic ring expansion to yield alkyl 2-(oxazolin-2-yl)alkanoates. nih.gov The proposed mechanism involves the nucleophilic attack of the aziridine (B145994) on the ketene, leading to a zwitterionic intermediate. Subsequent ring-opening of the aziridinium (B1262131) and intramolecular nucleophilic attack result in the formation of the oxazoline ring. nih.gov

Furthermore, the synthesis of oxazolines can be achieved through the direct condensation of carboxylic acid derivatives or nitriles with vicinal amino alcohols. nih.gov Oxidative condensation of aldehydes with vicinal amino alcohols also provides a pathway to these heterocyclic compounds. nih.gov

Table 2: Selected Ring-Closing Methodologies for Oxazoline Synthesis
Precursor TypeKey TransformationReagents/Conditions
β-Hydroxy amidesDehydrative cyclizationDehydrating agents
2-Arylaziridines and Diazo compoundsElectrophilic ring expansionMicrowave heating
Carboxylic acid derivatives and Amino alcoholsCondensationVaries
Aldehydes and Amino alcoholsOxidative condensationVaries

Coordination Chemistry and Metal Complexation Modes of Thiono-Oxazolines

Oxazoline-containing compounds are a prominent class of chiral ligands in coordination chemistry, widely employed in asymmetric catalysis. nih.govresearchgate.netdiva-portal.org The nitrogen atom of the oxazoline ring serves as a key coordination site. The introduction of a thiono group at the 2-position, as in this compound, introduces a second potential donor atom—sulfur—which can significantly influence the coordination behavior and the properties of the resulting metal complexes. While the direct coordination chemistry of this compound is not extensively documented, insights can be drawn from the well-established chemistry of oxazoline and thiazoline (B8809763) ligands. researchgate.netrsc.org

Coordination Modes

Thiono-oxazolines can exhibit various coordination modes depending on the metal center, the steric and electronic properties of the ligand, and the reaction conditions.

Monodentate Coordination: The ligand can coordinate to a metal center through either the nitrogen or the sulfur atom. Coordination through the imine nitrogen is a common feature of oxazoline ligands. nih.gov The sulfur atom of the thiono group also presents a soft donor site capable of coordinating to various metal ions.

Bidentate N,S-Chelation: The presence of both nitrogen and sulfur donor atoms allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This bidentate coordination is a well-known feature of related thiazoline ligands and is anticipated for thiono-oxazolines. researchgate.net The resulting metal complexes can adopt various geometries, such as square-planar or octahedral, depending on the coordination number of the metal. researchgate.net

Bridging Coordination: The thiono group can also act as a bridging ligand, coordinating to two different metal centers simultaneously. This can lead to the formation of polynuclear complexes with interesting structural and magnetic properties.

The coordination behavior can be further diversified by the presence of other functional groups on the oxazoline ring. For instance, phosphino-oxazoline ligands are well-known P,N-bidentate ligands that form stable complexes with a variety of transition metals. researchgate.net

Metal Complexes and Geometries

The complexation of oxazoline-based ligands with a range of metal ions, including those from the transition series and lanthanides, has been reported. researchgate.net The resulting complexes exhibit diverse coordination geometries.

Tetrahedral Complexes: Have been observed for some metal-bis(oxazoline) complexes. whiterose.ac.uk

Square-Planar Complexes: Are common for d⁸ metals like Pd(II) and Pt(II).

Octahedral Complexes: Are formed with metals that favor a coordination number of six, such as iron(II). rsc.orgwhiterose.ac.uk X-ray crystal structures of titanium complexes with oxazoline-based ligands have revealed distorted octahedral geometries. researchgate.net

The specific geometry of the metal complex is influenced by the bite angle of the chelating ligand and the steric interactions between the ligands. The electronic properties of the metal center also play a crucial role in determining the preferred coordination environment.

Table 3: Potential Coordination Modes and Geometries for Thiono-Oxazoline Metal Complexes
Coordination ModePotential Donor AtomsResulting Complex TypeCommon Geometries
MonodentateN or SMononuclearLinear, Trigonal Planar
Bidentate (Chelating)N, SMononuclearSquare-Planar, Tetrahedral, Octahedral
BridgingSPolynuclearVaries

Spectroscopic and Structural Analysis of this compound

The comprehensive characterization of a chemical compound is fundamental to understanding its intrinsic properties and potential applications. For the novel heterocyclic compound, this compound, a detailed analysis using various spectroscopic and diffraction techniques is essential for elucidating its molecular structure and vibrational landscape. This article outlines the key analytical methods employed for the structural determination of this specific molecule.

Spectroscopic Characterization and Structural Elucidation

The structural and spectroscopic properties of 4-Ethyl-2-thiono-4-oxazoline are investigated through a suite of advanced analytical techniques. These methods provide in-depth information regarding the compound's vibrational modes, nuclear environment, solid-state structure, and molecular mass.

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprint region of a molecule. FT-IR and FT-Raman analyses provide complementary information on the vibrational modes of this compound.

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
No experimental data available for this compound.
Table 1. Vibrational Spectroscopy Data for this compound.

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR elucidates the types of carbon atoms present.

Specific ¹H and ¹³C NMR spectroscopic data for this compound have not been reported in the available literature. Such data would be crucial for confirming the molecular structure, with expected signals corresponding to the ethyl group and the heterocyclic ring. researchgate.netnih.govrsc.org

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
No experimental data available for this compound.
Table 2. ¹H NMR Data for this compound.
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
No experimental data available for this compound.
Table 3. ¹³C NMR Data for this compound.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

There are no published single-crystal X-ray diffraction studies for this compound in the searched databases. Such an analysis would be invaluable for confirming its molecular geometry and packing in the solid state. mdpi.comnih.gov

ParameterValue
Crystal SystemNo experimental data available for this compound.
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Table 4. Crystallographic Data for this compound.

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and studying its fragmentation patterns, which can aid in structural elucidation.

The mass spectrum and detailed fragmentation analysis of this compound are not documented in the reviewed scientific literature. This information would be essential for confirming the molecular formula and understanding the stability of the molecule under ionization conditions. nih.govresearchgate.netnist.gov

m/zRelative Intensity (%)Proposed Fragment
No experimental data available for this compound.
Table 5. Mass Spectrometry Fragmentation Data for this compound.

Powder X-ray diffraction is a useful technique for characterizing the crystalline nature of a bulk sample and identifying its crystal phase.

No powder X-ray diffraction patterns for this compound have been found in the public domain. PXRD data would be beneficial for phase identification and purity assessment of polycrystalline samples.

2θ (°)d-spacing (Å)Relative Intensity (%)
No experimental data available for this compound.
Table 6. Powder X-ray Diffraction Data for this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in characterizing the fundamental properties of 4-Ethyl-2-thiono-4-oxazoline. nih.gov DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost, making them suitable for studying organic molecules. researchgate.netmaterialsciencejournal.org The HF method, while being a more foundational ab initio approach, provides a valuable comparative baseline for electronic properties. nih.gov

Geometry optimization is a crucial first step in computational studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. pjbmb.org.pk

Conformational analysis further explores the molecule's flexibility, particularly concerning the rotation of the ethyl group. By systematically rotating the C-C bond of the ethyl substituent and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the most stable conformer and the energy barriers between different conformations. For instance, staggered conformations are typically lower in energy than eclipsed conformations due to reduced steric hindrance.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)
C=S1.670
C-N1.380
C-O1.360
C-C (ring)1.500
N-C-O110.0
C-N-C115.0
C-O-C108.0

Note: These are representative values based on similar heterocyclic structures and may vary depending on the level of theory and basis set used.

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in infrared (IR) and Raman spectroscopy. The calculations not only predict the positions of the vibrational bands but also their intensities, aiding in the assignment of experimental spectra. researchgate.net

A comparison between the computed and experimental vibrational spectra serves as a validation of the accuracy of the computational model. nih.gov Discrepancies between the two can often be reconciled by applying a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method. researchgate.net Key vibrational modes for this compound would include the C=S stretching, C-N stretching, C-O stretching, and various bending modes of the ring and the ethyl group.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
C=S stretch1150
C-N stretch1350
C-O stretch1250
CH₂ rock780
Ring deformation600

Note: These are hypothetical values for illustrative purposes.

The electronic properties of this compound are critical to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govscirp.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. researchgate.netresearchgate.net It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical attack. For this compound, the MEP would likely show a negative potential around the sulfur and oxygen atoms, indicating their nucleophilic character, and a positive potential around the hydrogen atoms.

Intramolecular charge transfer can also be analyzed, revealing how electron density is redistributed upon electronic excitation. This is often studied using Time-Dependent DFT (TD-DFT). materialsciencejournal.org

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and depend on the computational method.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of bonding within a molecule. researchgate.netwisc.eduacadpubl.eu It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides insight into the stability of the molecule arising from hyperconjugation and charge delocalization. acadpubl.euscirp.org

Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(S)π(C-N)15.2
LP(O)σ(C-N)5.8
LP(N)π*(C=S)20.5

Note: LP denotes a lone pair. These are hypothetical values to illustrate the concept.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a valuable asset for elucidating the mechanisms of chemical reactions involving this compound. smu.edu By mapping the potential energy surface of a reaction, key structures such as reactants, transition states, intermediates, and products can be identified and their energies calculated.

This approach allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. Different possible reaction pathways can be compared to determine the most favorable one. For example, the mechanism of a nucleophilic attack at the carbon of the thiono group or an electrophilic addition to the sulfur atom could be investigated. Computational studies can provide detailed insights into the bond-breaking and bond-forming processes that occur during a reaction, which can be difficult to observe experimentally. smu.edu

Applications in Advanced Chemical Synthesis and Catalysis

Role as Chiral Ligands in Asymmetric Catalysis

Chiral oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis, valued for their modular synthesis, stability, and the high levels of stereocontrol they impart in metal-catalyzed reactions. researchgate.netbldpharm.com The core principle of their effectiveness lies in the creation of a chiral environment around a metal center, which directs the approach of substrates to favor the formation of one enantiomer of the product over the other. bldpharm.com The substituent at the 4-position of the oxazoline (B21484) ring, in this case, an ethyl group, plays a crucial role in defining this chiral pocket.

The introduction of a thiono (C=S) group at the 2-position, as in 4-Ethyl-2-thiono-4-oxazoline, offers unique electronic and steric properties compared to the more common 2-oxazolines. Sulfur, being a soft donor atom, exhibits a strong affinity for soft metal centers like copper, palladium, and rhodium, which are frequently used in catalysis. nih.gov This modification can influence the ligand's coordination behavior and the catalytic activity and selectivity of the resulting metal complex.

Design and Synthesis of Chiral this compound Ligands

The synthesis of chiral oxazoline ligands typically begins with readily available chiral β-amino alcohols. bldpharm.com For this compound, a plausible synthetic route would involve the cyclization of a chiral amino alcohol precursor, (S)- or (R)-2-amino-1-butanol.

A general synthetic approach could involve the following steps:

Reaction with a Thiocarbonyl Source: The chiral amino alcohol can be reacted with a thiocarbonyl transfer reagent, such as carbon disulfide or thiophosgene, in the presence of a base. This reaction would form a dithiocarbamate (B8719985) or a related intermediate.

Cyclization: Subsequent intramolecular cyclization, often promoted by a dehydrating agent or by heating, would lead to the formation of the 2-thiono-4-oxazoline ring.

The modularity of this synthesis allows for the introduction of various substituents at the 4-position, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications. While the synthesis of this compound itself is not explicitly detailed in numerous sources, the synthesis of related chiral 2-oxazolines from amino alcohols and imidates is a well-established method. mdpi.com

Application in Metal-Catalyzed Enantioselective Transformations

The coordination of chiral ligands like this compound to a metal center generates a chiral catalyst capable of promoting a wide array of enantioselective reactions. The following sections outline potential applications based on the known reactivity of similar chiral oxazoline and sulfur-containing ligands.

Chiral oxazoline ligands are effective in the asymmetric reduction of prochiral ketones and imines. For instance, rhodium and iridium complexes of phosphino-oxazoline (PHOX) ligands are highly efficient for the enantioselective hydrogenation of various substrates. The steric and electronic environment created by the ligand dictates the facial selectivity of hydride attack, leading to high enantiomeric excesses of the corresponding chiral alcohols or amines. While specific data for a this compound ligand is unavailable, the general principles of steric shielding of one face of the coordinated substrate would apply.

Table 1: Representative Examples of Asymmetric Reductions using Chiral Oxazoline Ligands This table presents data for well-established chiral oxazoline ligands to illustrate the potential of this class of compounds.

Catalyst System (Ligand) Substrate Product Enantiomeric Excess (ee) Reference
Rh-(S)-tBu-PHOX Acetophenone (R)-1-Phenylethanol 98% nih.gov
Ir-(S,S)-iPr-PyBox 1-Methyl-3,4-dihydroisoquinoline (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline 95% rsc.org

Metal complexes of chiral bis(oxazoline) (BOX) ligands are particularly renowned for their application in asymmetric cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions. nih.gov These reactions are powerful tools for the construction of complex cyclic molecules with multiple stereocenters. The Lewis acidic metal center, coordinated to the chiral ligand, activates the dienophile or dipolarophile and controls the stereochemical outcome of the cycloaddition. The presence of a sulfur atom in a this compound ligand could modulate the Lewis acidity of the metal center, potentially influencing both reactivity and enantioselectivity.

Table 2: Representative Examples of Asymmetric Cycloaddition Reactions using Chiral Bis(oxazoline) Ligands This table presents data for well-established chiral bis(oxazoline) ligands to illustrate the potential of this class of compounds.

Catalyst System (Ligand) Reaction Type Substrates Product Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Cu(II)-((S,S)-tBu-BOX) Diels-Alder Cyclopentadiene, N-Acryloyl-2-oxazolidinone Endo adduct >99:1 98% nih.gov
Mg(II)-((R,R)-Ph-PyBox) [3+2] Cycloaddition Nitrone, Ethyl crotonate Isoxazolidine 95:5 96% rsc.org

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis. Chiral oxazoline ligands have been successfully employed in a variety of such reactions, including Friedel-Crafts alkylations and Michael additions. nih.gov For example, copper(II) complexes of chiral bis(oxazolinyl)thiophenes have been shown to be effective catalysts for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, affording the products in high yields and enantioselectivities. nih.gov The sulfur atom of the thiophene (B33073) backbone in these ligands plays a crucial role in coordinating to the copper center, highlighting the potential of sulfur-containing oxazoline ligands like this compound in similar transformations.

Table 3: Representative Examples of Asymmetric Carbon-Carbon Bond-Forming Reactions using Chiral Oxazoline Ligands This table presents data for well-established chiral oxazoline and related ligands to illustrate the potential of this class of compounds.

Palladium-catalyzed reactions, such as the Heck reaction and the aza-Wacker reaction, are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Chiral phosphino-oxazoline (PHOX) ligands have been extensively used in asymmetric versions of these reactions. The combination of a hard nitrogen donor from the oxazoline ring and a soft phosphorus donor in PHOX ligands provides a stable and effective coordination environment for the palladium catalyst. While a thiono-oxazoline ligand would present a different donor set (N, S), the principle of creating a chiral environment around the palladium center to control the migratory insertion and subsequent elimination steps would remain the same. The softer sulfur donor in a this compound ligand might offer unique reactivity profiles in these palladium-catalyzed transformations.

Table 4: Representative Examples of Asymmetric Heck and Aza-Wacker Reactions using Chiral Oxazoline Ligands This table presents data for well-established chiral phosphino-oxazoline ligands to illustrate the potential of this class of compounds.

Impact of Ligand Denticity, Chirality, and Donor Atoms on Catalytic Performance

When employed as a ligand in transition metal catalysis, the performance of complexes derived from this compound is significantly influenced by several key factors: denticity, chirality, and the nature of the donor atoms. acs.org

Denticity refers to the number of donor atoms in the ligand that can bind to the central metal ion. While this compound itself is a monodentate ligand, it can be incorporated into larger molecular frameworks to create bidentate or multidentate ligands. The denticity of the resulting ligand is crucial in determining the stability and geometry of the metal complex, which in turn dictates its catalytic activity and selectivity.

Chirality is a critical feature for asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product. wikipedia.org Chiral ligands derived from this compound can be synthesized, and the stereocenter's proximity to the coordinating nitrogen atom allows for effective transfer of stereochemical information to the metal's active site. acs.org This proximity directly influences the enantioselectivity of the catalyzed reaction. acs.org The ethyl group at the 4-position can also play a role in the chiral environment, although its influence is generally less pronounced than that of substituents at the 5-position or a chiral N-substituent.

The donor atoms in this compound are the nitrogen of the oxazoline ring and the sulfur of the thione group. The nitrogen atom is a moderately hard N-donor. wikipedia.org The presence of the sulfur atom, a soft donor, introduces a biphilic character to the ligand, with the nitrogen acting as a π-donor and the sulfur as a π-acceptor. acs.org This combination of a hard nitrogen and a soft sulfur donor allows for fine-tuning of the electronic properties of the metal center, which can be advantageous in various catalytic transformations. The nature of the donor atoms can influence the ligand's coordination to different metals and the reactivity of the resulting complex. alfa-chemistry.com

A comparative overview of how these properties can influence catalytic outcomes is presented in the table below.

Ligand PropertyInfluence on Catalytic Performance
Denticity Affects the stability and geometry of the metal complex, influencing catalytic activity and selectivity.
Chirality Essential for asymmetric catalysis, with the stereocenter's proximity to the metal center dictating enantioselectivity. acs.org
Donor Atoms (N, S) The combination of a hard nitrogen and a soft sulfur donor allows for modulation of the electronic properties of the metal center, impacting reactivity. acs.orgalfa-chemistry.com

Strategies for Enhanced Stereocontrol and Enantioselectivity

Achieving high levels of stereocontrol and enantioselectivity is a primary objective in asymmetric catalysis. Several strategies can be employed when using ligands derived from this compound to enhance these outcomes.

One key strategy involves the modification of the ligand backbone . Introducing bulky substituents at the 5-position of the oxazoline ring or on the nitrogen atom can create a more defined chiral pocket around the metal center. This steric hindrance can effectively block one face of the substrate from approaching the catalyst, leading to higher enantioselectivity.

Another approach is the use of additives . In some catalytic systems, the addition of a Lewis acid or a base can influence the transition state geometry and improve enantioselectivity. For instance, the addition of triethylamine (B128534) has been shown to be essential for both conversion and enantioselectivity in certain reactions. acs.org

The choice of the metal precursor and solvent can also have a profound impact on stereocontrol. Different metals will form complexes with different geometries and electronic properties, and the solvent can influence the solubility of the catalyst and the stability of the transition state.

Finally, the design of multidentate ligands incorporating the this compound moiety can lead to more rigid and well-defined catalyst structures, which often translates to higher enantioselectivities. The following table summarizes these strategies.

StrategyDescription
Ligand Modification Introduction of bulky substituents to create a more defined chiral environment.
Use of Additives Addition of Lewis acids or bases to influence the transition state. acs.org
Optimization of Reaction Conditions Careful selection of the metal precursor and solvent to favor a specific stereochemical outcome.
Design of Multidentate Ligands Creation of more rigid catalyst structures for improved stereocontrol.

Function as Chiral Auxiliaries in Stereoselective Synthesis

Beyond their role as ligands, chiral derivatives of this compound can serve as effective chiral auxiliaries. eurekaselect.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

The 4-oxazolin-2-thione scaffold is well-suited for this purpose. researchgate.net The chiral information can be introduced through a chiral N-substituent, often derived from a readily available chiral amine. This chiral auxiliary can then direct a variety of stereoselective reactions, such as alkylations, aldol (B89426) reactions, and cycloadditions. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which forces the incoming reagent to attack the substrate from a specific face.

For example, an N-acylated chiral 4-oxazolin-2-thione can undergo diastereoselective enolate formation and subsequent alkylation. The bulky chiral group on the nitrogen directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the enantiomerically enriched product. The efficiency of these auxiliaries is demonstrated by their successful application in the synthesis of complex natural products. rsc.org

Utility as Protecting Groups for Carboxylic Acids

The oxazoline ring system, in general, can be utilized as a protecting group for carboxylic acids. wikipedia.orgoup.com This protection strategy is valuable when a carboxylic acid needs to be shielded from reaction conditions that would otherwise transform it, such as reactions involving strong nucleophiles or reducing agents. youtube.com

The formation of the this compound derivative from a carboxylic acid and a corresponding amino alcohol would render the carboxylic acid functionality inert to a range of reagents. The stability of the oxazoline ring to certain reaction conditions allows for selective transformations on other parts of the molecule. oup.com

Deprotection to regenerate the carboxylic acid can typically be achieved under acidic or basic hydrolysis conditions. oup.com While the presence of the thione group in this compound might influence the specific conditions required for protection and deprotection compared to its oxo-counterpart, the fundamental principle of masking the carboxylic acid functionality remains the same.

Application as Directing Groups in Regio- and Enantioselective Organic Transformations

The oxazoline group is a well-established directing group in organic synthesis, particularly in the context of metal-catalyzed C-H activation and functionalization reactions. researchgate.netmdpi.com The nitrogen atom of the oxazoline ring can coordinate to a metal catalyst, bringing the catalytic center into close proximity to a specific C-H bond, thereby enabling its selective functionalization.

While specific examples for this compound are not extensively documented, the underlying principle is expected to apply. The nitrogen atom would serve as the primary coordinating site for the metal, directing the functionalization to a nearby position, for instance, an ortho-C-H bond of an N-aryl substituent. The thione group could potentially play a secondary role in modulating the electronic properties of the catalyst or in providing a secondary coordination site.

Precursor for the Synthesis of Other Heterocyclic and Organic Compounds

This compound and related 4-oxazolin-2-thiones can serve as valuable precursors for the synthesis of a variety of other heterocyclic and organic compounds. researchgate.net The reactivity of the ring system allows for its transformation into more complex molecular architectures.

For instance, 4-oxazolin-2-ones, the oxygen analogs, have been shown to be efficient nucleophiles that can react with Michael acceptors and other electrophiles to construct polycyclic structures. researchgate.net Similar reactivity can be anticipated for the thiono-derivatives. The double bond within the oxazoline ring can participate in cycloaddition reactions, such as hetero-Diels-Alder reactions, to form fused heterocyclic systems. researchgate.net

Furthermore, the 4-oxazolin-2-thione ring can be opened or rearranged under specific reaction conditions to provide access to other classes of compounds. For example, treatment with alkyl iodides can lead to the formation of oxazolium iodides, which are themselves reactive intermediates. researchgate.net The versatility of this heterocyclic core makes it a useful starting material for the divergent synthesis of a range of complex molecules. researchgate.net

Polymer Chemistry and Advanced Materials Science Applications

4-Ethyl-2-thiono-4-oxazoline as a Monomer Precursor for Functional Polymers

This compound is a specialized derivative of the 2-oxazoline monomer family, which is widely recognized for its utility in synthesizing functional polymers. researchgate.net The parent class of poly(2-oxazoline)s offers a range of desirable properties, including biocompatibility and tunable solubility, making them prime candidates for biomedical applications. mdpi.commdpi.com The introduction of a thione (C=S) group in place of the more common oxo (C=O) group, or as part of a 2-alkylthio substituent, significantly expands the chemical versatility of the monomer. nih.gov

This thione moiety serves as a reactive handle, allowing for a variety of post-polymerization modifications. The ability to perform chemical transformations on the polymer backbone after its formation is a powerful strategy for introducing diverse functionalities. Research on analogous monomers, such as 2-ethylthio-2-oxazoline, has demonstrated that the resulting polythiocarbamate can be activated towards substitution by various nucleophiles. nih.gov This versatility allows for the creation of a library of functional polymers from a single precursor, opening pathways to materials with tailored chemical and physical properties for specific applications. nih.govresearchgate.net The bifunctional nature of this compound, therefore, positions it as a valuable precursor for polymers designed for advanced functions, where precise control over chemical structure is paramount.

Polymerization Mechanisms of Oxazoline-2-thiones (e.g., Cationic Ring-Opening Polymerization)

The primary mechanism for the polymerization of 2-oxazoline monomers and their derivatives is living cationic ring-opening polymerization (CROP). mdpi.combeilstein-journals.org This method is renowned for its controlled or "living" nature, which suppresses side reactions like chain termination and transfer. researchgate.netmdpi.com This control allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers. mdpi.comrsc.org

The CROP of an oxazoline-2-thione, such as this compound, proceeds through three main steps:

Initiation: The polymerization is started by an electrophilic initiator, which attacks the nitrogen atom of the oxazoline (B21484) ring. Common initiators include alkyl sulfonates like methyl tosylate (MeOTs) or methyl triflate (MeOTf). beilstein-journals.orgresearchgate.net This step generates a cyclic oxazolinium cation, which is the active propagating species. researchgate.netresearchgate.net

Propagation: The active cationic species at the end of the growing polymer chain reacts with the next monomer molecule. This process occurs via nucleophilic attack of the nitrogen atom of the incoming monomer on the carbon atom of the ring in the active chain end, regenerating the oxazolinium cation at the new chain end. This sequential addition allows the polymer chain to grow. researchgate.net

Termination: The polymerization is concluded by the addition of a nucleophile (e.g., water, amines), which reacts with the active cationic center to form a stable, neutral end-group. mdpi.com This step can be used to deliberately introduce specific functionalities at the chain end. mdpi.com

Studies on the closely related 2-ethylthio-2-oxazoline confirm that it undergoes living CROP, enabling excellent control over the final polymer structure. nih.gov This indicates that this compound can be effectively polymerized using established CROP techniques to produce well-defined polymers.

Initiator Type Examples Characteristics References
Alkyl SulfonatesMethyl tosylate (MeOTs), Methyl triflate (MeOTf)Commonly used, highly efficient, suitable for living polymerization. beilstein-journals.orgrsc.org
Alkyl HalidesBenzyl chloride, diiodo-p-xyleneCan initiate polymerization, may result in polymers with higher polydispersity. beilstein-journals.orgvt.edu
Rare-Earth TriflatesScandium triflate (Sc(OTf)₃)Exhibit high catalytic efficiency, can polymerize sterically hindered monomers. rsc.org
Protic AcidsPhosphorus-based acids, carboxylic acidsCan initiate CROP, offering alternatives to traditional initiators. rsc.org

Design and Synthesis of Poly(this compound) and Copolymers

The synthesis of homopolymers of this compound can be readily achieved via CROP using a suitable initiator and solvent. nih.gov The living nature of this polymerization is particularly advantageous for the design and synthesis of more complex architectures, especially block copolymers. vt.edu

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They can be synthesized by the sequential addition of different monomers. For instance, a block copolymer containing a poly(this compound) segment could be prepared as follows:

Polymerize the first monomer (e.g., 2-ethyl-2-oxazoline) via CROP.

Once the first monomer is consumed, the second monomer (this compound) is added to the living reaction mixture.

The living polymer chains from the first block then initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer.

The process is finalized by a termination step.

This strategy has been successfully employed to create block copolymers of 2-ethylthio-2-oxazoline and 2-ethyl-2-oxazoline, demonstrating the feasibility of incorporating thione-containing oxazolines into well-defined block structures. nih.gov The resulting copolymers combine the properties of each block; for example, an amphiphilic block copolymer can be created by combining a hydrophilic poly(2-ethyl-2-oxazoline) block with a more hydrophobic poly(this compound) block. rsc.org Such materials are of great interest for applications involving self-assembly.

Tailoring Polymeric Structures and Properties through Thione Moiety Incorporation

The incorporation of a thione or related alkylthio moiety into the polymer structure is a powerful strategy for tailoring its properties and enabling subsequent functionalization. jocpr.com The sulfur atom in the thione group imparts unique reactivity compared to its oxygen analogue. researchgate.net

One of the most significant advantages is the potential for post-polymerization modification. Research on poly(2-ethylthio-2-oxazoline) has shown that the polythiocarbamate backbone can be activated by oxidation. nih.gov The oxidation of the sulfur atom to a sulfone (SO₂) group transforms it into an excellent leaving group, facilitating nucleophilic substitution. nih.gov This allows the thio-based side chains to be replaced with a wide variety of other functional groups, including amines and thiols, under mild conditions. nih.gov This chemical pathway provides a versatile platform to create a diverse range of functional polymers from a single parent polymer, effectively tailoring the material's properties post-synthesis.

The presence of sulfur can also influence the polymer's physical properties, such as its solubility, thermal characteristics, and interactions with other materials, like metal surfaces or nanoparticles. bohrium.com This ability to fine-tune properties is critical for designing materials for specific, high-performance applications. mdpi.commdpi.com

Modification Strategy Reagents/Conditions Resulting Functionality Potential Impact on Properties References
Oxidative Activation Oxidation (e.g., with m-CPBA)Poly(N-acyl-iminomethyl sulfone)Activates side chain for substitution. nih.gov
Nucleophilic Substitution Amines (primary, secondary, aryl), ThiolsPolyureas, PolythiocarbamatesIntroduces diverse chemical functionalities, alters solubility, enables conjugation. nih.gov
Thiol-Ene "Click" Chemistry Thiol-containing molecules and enes (with photoinitiator)Crosslinked networks, functionalized side chainsForms stable networks, allows for surface patterning and hydrogel formation. mdpi.com
Thiourea Chemistry HaloalkanesS-alkyl isothiouronium saltsIntroduces charged groups, creates fluorescent polymers (with specific reactants). researchgate.net

Potential for Advanced Functional Polymeric Materials (e.g., responsive materials, supramolecular assemblies)

The unique chemical characteristics of polymers derived from this compound open up possibilities for the creation of advanced functional materials. These materials are designed to perform specific tasks in response to external stimuli or to self-organize into complex, ordered structures. digitellinc.com

Responsive Materials: "Smart" polymers or responsive materials can change their properties in response to environmental stimuli such as pH, temperature, or the presence of specific chemicals. mdpi.com Poly(2-oxazoline)s are already a well-established platform for creating such materials. nih.gov The thione moiety in poly(this compound) provides an additional layer of responsiveness. For example, the oxidation-sensitive nature of the thioether linkage allows for the design of redox-responsive systems. nih.gov Such materials could be engineered to release a payload (e.g., a drug) or change their conformation in an oxidizing environment, which is relevant in certain biological contexts.

Supramolecular Assemblies: Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding or hydrophobic interactions. digitellinc.com Amphiphilic block copolymers, which can be synthesized using this compound as described in section 7.3, are known to self-assemble in solution to form structures like micelles or vesicles. These assemblies are widely explored for applications in drug delivery and nanotechnology. nih.gov The ability to modify the thione-containing block post-polymerization allows for the introduction of specific recognition motifs or reactive groups, providing precise control over the assembly process and the functionality of the resulting nanostructures. digitellinc.comnih.gov

The combination of controlled polymerization, versatile post-polymerization modification, and inherent responsiveness makes poly(this compound) and its copolymers highly promising candidates for the next generation of advanced functional materials. nih.gov

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Achievements

The current research landscape for 4-Ethyl-2-thiono-4-oxazoline is largely nascent, with progress being inferred from studies on structurally similar 4-substituted-oxazoline-2-thiones. A significant achievement in this area is the development of regioselective synthetic routes that allow for the controlled placement of substituents on the oxazoline (B21484) ring. The primary focus has been on the synthesis and reactivity of these heterocyclic scaffolds, recognizing their potential as versatile building blocks in organic synthesis.

Key achievements for the broader class of oxazoline-2-thiones include:

Establishment of Synthetic Pathways: Methodologies for the synthesis of 4-substituted-4-oxazolin-2-thiones have been established, primarily through the regioselective tandem condensation of α-hydroxyketones with isothiocyanates. This approach provides a foundational method for accessing compounds like this compound.

Understanding of Reactivity: The reactivity of the oxazoline-2-thione core has been explored, demonstrating its utility in further chemical transformations. For instance, treatment with alkylating agents can lead to the formation of oxazolium salts, opening avenues for subsequent functionalization.

Application as Chiral Auxiliaries: A significant area of achievement for the parent oxazolidine-2-thione scaffold has been its successful application as a chiral auxiliary in asymmetric synthesis. nih.gov This provides a strong precedent for investigating the potential of chiral variants of this compound in stereoselective transformations.

The following table summarizes some of the key research findings for analogous 4-substituted-oxazoline-2-thiones:

Research AreaKey Findings
Synthesis Regioselective tandem condensation of α-ketols and isothiocyanates is a viable route.
Reactivity Alkylation of the thione group leads to the formation of reactive oxazolium intermediates.
Applications The core structure shows promise as a precursor for more complex heterocyclic systems.

Identification of Emerging Synthetic Methodologies and Reactivity Patterns

Building upon established methods, several emerging synthetic methodologies and reactivity patterns can be identified as highly relevant for the future synthesis and functionalization of this compound.

Emerging Synthetic Methodologies:

Microwave-Assisted Synthesis: The use of microwave irradiation is an emerging trend for the synthesis of heterocyclic compounds, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. This technique could be applied to the condensation reaction for synthesizing this compound, offering a more efficient and sustainable approach.

Flow Chemistry: Continuous flow synthesis presents another promising avenue for the production of oxazoline-2-thiones. The precise control over reaction parameters such as temperature, pressure, and reaction time can enhance selectivity and safety, particularly for exothermic reactions.

Catalytic Approaches: The development of novel catalysts for the cyclization step could improve the efficiency and substrate scope of the synthesis. This includes exploring both metal-based and organocatalytic systems to promote the formation of the oxazoline-2-thione ring under milder conditions.

Emerging Reactivity Patterns:

C-H Functionalization: Direct C-H functionalization of the ethyl group at the C4 position or the methylene (B1212753) group at the C5 position would provide a powerful tool for late-stage modification of the this compound scaffold. This would allow for the introduction of a wide range of functional groups without the need for pre-functionalized starting materials.

Ring-Opening Reactions: Investigating the controlled ring-opening of the oxazoline-2-thione ring could lead to the synthesis of novel acyclic thiocarbamates with interesting biological or material properties.

Cycloaddition Reactions: The double bond within the oxazoline ring could potentially participate in cycloaddition reactions, providing access to complex polycyclic structures.

Future Directions in Catalysis, Materials Science, and Related Disciplines

The unique structural features of this compound, combining a chiral center (if synthesized from a chiral precursor), a nucleophilic thione group, and a heterocyclic core, suggest a range of exciting future research directions.

Future Directions in Catalysis:

Chiral Ligand Development: A significant future direction lies in the development of chiral this compound derivatives as ligands for asymmetric catalysis. researchgate.net The presence of both a nitrogen and a sulfur atom provides two potential coordination sites for metal centers. The ethyl group at the stereogenic C4-position can provide a chiral environment around the metal, influencing the stereochemical outcome of catalytic reactions. These ligands could be particularly effective in reactions such as allylic alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netresearchgate.netnih.govacs.orgresearchgate.net

Organocatalysis: The thione group could act as a hydrogen bond acceptor, making this compound a potential candidate for use as an organocatalyst in various transformations.

Future Directions in Materials Science:

Corrosion Inhibitors: Heterocyclic compounds containing both sulfur and nitrogen atoms have shown promise as corrosion inhibitors for metals. koreascience.kr The lone pairs of electrons on the sulfur and nitrogen atoms, along with the pi-electrons of the double bond, can facilitate adsorption onto metal surfaces, forming a protective layer. Future research could involve evaluating the efficacy of this compound as a corrosion inhibitor for steel and other alloys in acidic or saline environments.

Functional Polymers: The oxazoline-2-thione moiety could be incorporated into polymer backbones or as pendant groups to create functional materials. The thione group could be used for post-polymerization modification or to impart specific properties to the polymer, such as metal-ion binding capabilities or altered optical properties.

Metal-Organic Frameworks (MOFs): The ability of the nitrogen and sulfur atoms to coordinate to metal ions makes this compound a potential building block for the construction of novel metal-organic frameworks. These materials could have applications in gas storage, separation, and catalysis.

The following table outlines potential future research directions:

DisciplineFuture Research DirectionPotential Application
Catalysis Synthesis of chiral derivatives as ligands for asymmetric metal catalysis.Enantioselective synthesis of pharmaceuticals and fine chemicals.
Catalysis Exploration as an organocatalyst.Development of metal-free catalytic systems.
Materials Science Evaluation as a corrosion inhibitor for metals.Protection of industrial equipment and infrastructure.
Materials Science Incorporation into polymer structures.Development of smart materials with tunable properties.
Materials Science Use as a linker in metal-organic frameworks.Gas storage, separation, and heterogeneous catalysis.

Q & A

Q. How can the synthesis of 4-Ethyl-2-thiono-4-oxazoline be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions and purification techniques. For oxazoline derivatives, refluxing in glacial acetic acid with sodium acetate as a catalyst (e.g., 7 hours at controlled temperatures) is effective, as demonstrated in thiazolidinone syntheses . Post-reaction, precipitating the product in ice-cold water followed by filtration and recrystallization (e.g., ethanol or DMF-acetic acid mixtures) enhances purity . Monitoring reaction progress via TLC ensures intermediate control.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are recommended for purity assessment (≥90% purity threshold) . Structural confirmation requires IR spectroscopy (to identify thiono C=S stretches) and NMR (¹H/¹³C for substituent analysis) . Melting point determination (e.g., 94–96°C decomposition range) provides additional physical validation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer : Contradictions arise from variability in assay conditions or structural analogs. To address this:
  • Perform comparative bioassays using standardized protocols (e.g., cytotoxicity against consistent cell lines).
  • Control variables such as solvent choice (DMF vs. acetic acid) and substituent effects (e.g., nitro or cyano groups altering activity) .
  • Apply statistical tools (t-tests, ANOVA) to evaluate significance across datasets .

Q. What strategies elucidate the reaction mechanisms of this compound in heterocyclic synthesis?

  • Methodological Answer : Mechanistic studies should combine experimental and computational approaches:
  • Track intermediates via LC-MS or in-situ IR during reflux .
  • Use density functional theory (DFT) to model nucleophilic attack pathways (e.g., thioglycolic acid reacting with imine intermediates) .
  • Compare kinetics under varying solvents (e.g., acetic acid vs. DMF) to identify rate-limiting steps .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer : SAR frameworks require systematic substitution patterns:
  • Synthesize analogs with varying groups (e.g., 4-nitrophenyl or 3,5-dimethyl-isoxazole) .
  • Test biological endpoints (e.g., antiviral or antiplatelet activity) under controlled conditions .
  • Use multivariate regression to correlate substituent properties (e.g., electronegativity, steric bulk) with activity trends .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability testing:
  • Expose the compound to temperatures (e.g., 25°C, 40°C) and humidity levels (40–75% RH) over 1–3 months .
  • Monitor degradation via HPLC and quantify impurities (e.g., hydrolysis products) .
  • Validate storage recommendations (e.g., 2–8°C for long-term stability) .

Q. What approaches mitigate spectral data conflicts in oxazoline derivative characterization?

  • Methodological Answer :
  • Cross-validate NMR/IR data with computational predictions (e.g., ChemDraw or Gaussian simulations).
  • Replicate synthesis under inert atmospheres to prevent oxidation artifacts .
  • Compare melting points and chromatographic retention times with literature benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.